N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
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Overview
Description
N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is a synthetic organic compound It is characterized by the presence of diphenylethyl and fluorophenylethyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the diphenylethylamine intermediate: This can be achieved by reacting diphenylmethane with an amine under suitable conditions.
Introduction of the fluorophenylethyl group: This step may involve the reaction of the intermediate with a fluorophenyl-containing reagent.
Final assembly: The final step would involve coupling the intermediates to form the desired ethane-1,2-diamine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the formation of oxidized derivatives using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action for N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,2-diphenylethyl)-N-[2-(4-chlorophenyl)ethyl]ethane-1,2-diamine
- N’-(2,2-diphenylethyl)-N-[2-(4-bromophenyl)ethyl]ethane-1,2-diamine
Uniqueness
The presence of the fluorophenyl group in N’-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine might confer unique properties, such as increased lipophilicity or altered electronic characteristics, compared to its chloro- or bromo-substituted analogs.
Properties
CAS No. |
627521-43-1 |
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Molecular Formula |
C24H27FN2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H27FN2/c25-23-13-11-20(12-14-23)15-16-26-17-18-27-19-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,26-27H,15-19H2 |
InChI Key |
IGDOKYQYWAXJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCNCCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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